molecular formula C22H21FN2O5S B3539672 2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(3-fluorophenyl)acetamide

2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(3-fluorophenyl)acetamide

Cat. No.: B3539672
M. Wt: 444.5 g/mol
InChI Key: VGZUJZOVKVKCKI-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(3-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzenesulfonyl group, a dimethoxyaniline moiety, and a fluorophenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(3-fluorophenyl)acetamide typically involves the following steps:

    Formation of the benzenesulfonyl chloride: Benzenesulfonyl chloride is prepared by reacting benzene with chlorosulfonic acid.

    Preparation of 2,4-dimethoxyaniline: 2,4-dimethoxyaniline is synthesized by the methylation of 2,4-dihydroxyaniline using dimethyl sulfate.

    Coupling reaction: The benzenesulfonyl chloride is reacted with 2,4-dimethoxyaniline in the presence of a base such as pyridine to form N-(benzenesulfonyl)-2,4-dimethoxyaniline.

    Acylation: The N-(benzenesulfonyl)-2,4-dimethoxyaniline is then acylated with 3-fluorophenylacetyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(3-fluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to other bioactive compounds.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is thought to interfere with cellular processes such as signal transduction and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzenesulfonyl)acetamide
  • 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(4-chloro-2-methylphenyl)acetamide
  • N-(phenylsulfonyl)acetamide

Uniqueness

2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(3-fluorophenyl)acetamide is unique due to the presence of both the benzenesulfonyl and fluorophenylacetamide groups, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O5S/c1-29-18-11-12-20(21(14-18)30-2)25(31(27,28)19-9-4-3-5-10-19)15-22(26)24-17-8-6-7-16(23)13-17/h3-14H,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZUJZOVKVKCKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(3-fluorophenyl)acetamide
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2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(3-fluorophenyl)acetamide
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2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(3-fluorophenyl)acetamide
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2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(3-fluorophenyl)acetamide
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2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(3-fluorophenyl)acetamide
Reactant of Route 6
2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(3-fluorophenyl)acetamide

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